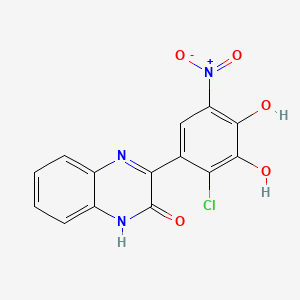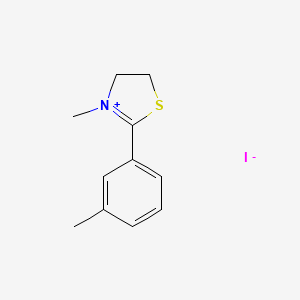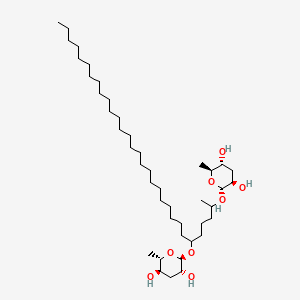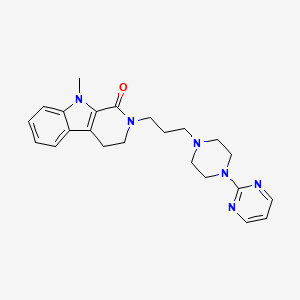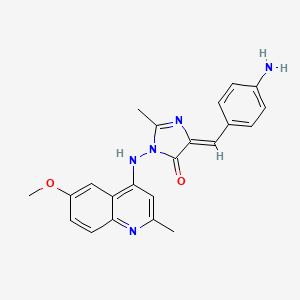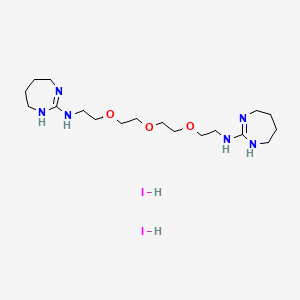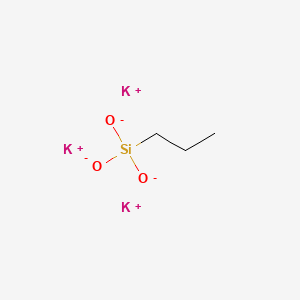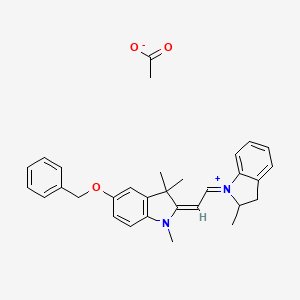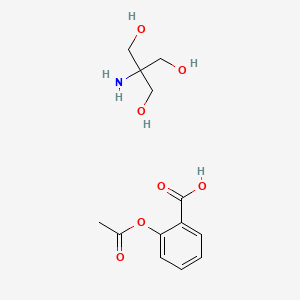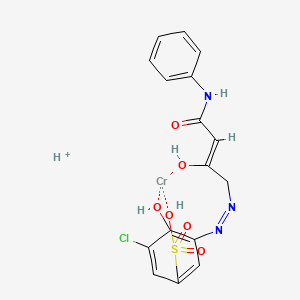
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulphonyl group, and a phenylpropane backbone. Its properties make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate typically involves multiple steps. The initial step often includes the preparation of the pyrimidinyl derivative, followed by the introduction of the sulphonyl group. The final step involves the coupling of the phenylpropane backbone with the prepared intermediate. Reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
Uniqueness
Disodium 1-((4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
60662-80-8 |
|---|---|
分子式 |
C21H24N4NaO8S3+ |
分子量 |
579.6 g/mol |
IUPAC名 |
sodium;1-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonic acid |
InChI |
InChI=1S/C21H24N4O8S3.Na/c1-14-12-20(23-15(2)22-14)25-34(26,27)18-10-8-17(9-11-18)24-21(36(31,32)33)13-19(35(28,29)30)16-6-4-3-5-7-16;/h3-12,19,21,24H,13H2,1-2H3,(H,22,23,25)(H,28,29,30)(H,31,32,33);/q;+1 |
InChIキー |
FXTUNASOOLUGMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


